![molecular formula C13H15NO2 B1610133 4-Pentynylcarbamic acid benzyl ester CAS No. 236394-24-4](/img/structure/B1610133.png)
4-Pentynylcarbamic acid benzyl ester
Overview
Description
4-Pentynylcarbamic acid benzyl ester (4-PBAE) is an organic compound with a wide range of applications in scientific research. It is a member of the carbamate family and is used as a reagent in chemical synthesis, as a bioactive compound, and as a tool for studying biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Catalysis
Research has focused on the development of novel methods for the esterification of carboxylic acids, where compounds similar to "4-Pentynylcarbamic acid benzyl ester" could serve as intermediates or targets. For instance, Shiina et al. (2007) introduced an asymmetric esterification technique using benzoic anhydrides and tetramisole derivatives, producing optically active carboxylic esters (Shiina & Nakata, 2007). Similarly, a study by Benati et al. (2006) described the generation and cyclization of unsaturated carbamoyl radicals derived from S-4-pentynyl carbamothioates under tin-free conditions, which could be relevant for the synthesis of pyrrolidinones and azetidinones, showcasing the utility of related compounds in synthesizing cyclic structures (Benati et al., 2006).
Polymer Science
In the realm of polymer science, compounds akin to "this compound" find application as monomers or cross-linkers. Gao et al. (2012) detailed the synthesis of rare earth metal complexes using aryl carboxylic acid-functionalized polystyrene, demonstrating the role of such esters in generating materials with unique fluorescence properties (Gao, Fang, & Men, 2012).
Materials Chemistry
In materials chemistry, esters and carbamates are used to modify physical properties of materials or as precursors in the synthesis of complex molecules. A study on the additive-free hydrogenation of esters to alcohols by Yuwen et al. (2017) highlights the potential of using ester compounds in catalysis to achieve specific chemical transformations, potentially relevant for the conversion of "this compound" into useful products (Yuwen, Chakraborty, Brennessel, & Jones, 2017).
properties
IUPAC Name |
benzyl N-pent-4-ynylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYAMNUUKAEXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450109 | |
Record name | N-Z-4-pentyne-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
236394-24-4 | |
Record name | N-Z-4-pentyne-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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